molecular formula C8H8N2O2 B13990538 2-Ethoxy-5-isocyanatopyridine CAS No. 1260670-19-6

2-Ethoxy-5-isocyanatopyridine

Cat. No.: B13990538
CAS No.: 1260670-19-6
M. Wt: 164.16 g/mol
InChI Key: SFGJGRKBGXWMPY-UHFFFAOYSA-N
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Description

2-Ethoxy-5-isocyanatopyridine is an organic compound with the molecular formula C8H8N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-isocyanatopyridine typically involves the reaction of 2-ethoxypyridine with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-isocyanatopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Catalysts such as dibutyltin dilaurate can be used to enhance the reaction rates.

Major Products:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

2-Ethoxy-5-isocyanatopyridine has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Materials Science: Utilized in the preparation of polymers and other materials with specific properties.

    Biological Research: Used in the study of enzyme inhibitors and other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-isocyanatopyridine involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity is exploited in various chemical reactions to form stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    2-Chloro-5-isocyanatopyridine: Similar structure but with a chlorine atom instead of an ethoxy group.

    2-Methoxy-5-isocyanatopyridine: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: 2-Ethoxy-5-isocyanatopyridine is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in organic synthesis and materials science.

Properties

CAS No.

1260670-19-6

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-ethoxy-5-isocyanatopyridine

InChI

InChI=1S/C8H8N2O2/c1-2-12-8-4-3-7(5-9-8)10-6-11/h3-5H,2H2,1H3

InChI Key

SFGJGRKBGXWMPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)N=C=O

Origin of Product

United States

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